molecular formula C10H8F3NO B8000148 4-(3,4,5-Trifluoro-phenoxy)butanenitrile

4-(3,4,5-Trifluoro-phenoxy)butanenitrile

Cat. No.: B8000148
M. Wt: 215.17 g/mol
InChI Key: KMKRJQHRGIVYEZ-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluoro-phenoxy)butanenitrile is a fluorinated nitrile compound characterized by a butanenitrile backbone (C₄H₇N) substituted with a 3,4,5-trifluorophenoxy group.

Properties

IUPAC Name

4-(3,4,5-trifluorophenoxy)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-8-5-7(6-9(12)10(8)13)15-4-2-1-3-14/h5-6H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKRJQHRGIVYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluoro-phenoxy)butanenitrile typically involves the reaction of 3,4,5-trifluorophenol with 4-bromobutanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluoro-phenoxy)butanenitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenoxy derivatives, carboxylic acids, amides, and various oxidation or reduction products .

Scientific Research Applications

4-(3,4,5-Trifluoro-phenoxy)butanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluoro-phenoxy)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key comparable compounds include:

Compound Name Molecular Formula Molecular Weight Functional Groups Substituent Positions Key References
4-(3,4,5-Trifluoro-phenoxy)butanenitrile C₁₀H₇F₃NO* ~214.12 (calc.) Nitrile, trifluorophenoxy ether 3,4,5-fluorine
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile C₁₀H₈F₃NO 215.175 Nitrile, hydroxyl, trifluorophenyl 2,4,5-fluorine
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile C₁₀H₅F₄NO 231.15 Nitrile, ketone, trifluoroacetyl 4-fluorophenyl
Benzonitrile, 4-(2-fluoro-6-methoxyphenoxy)-2-(trifluoromethyl) C₁₅H₈F₄NO₂ 326.23 (calc.) Nitrile, methoxy, trifluoromethyl 2-fluoro-6-methoxy

*Calculated based on analogous structures.

Key Observations:

  • Functional Group Influence: The hydroxyl group in (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile increases polarity, likely improving solubility in polar solvents compared to the non-hydroxylated target compound . The ketone in 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile introduces electrophilic reactivity, enabling condensation or reduction reactions absent in the target compound .
  • Synthetic Accessibility: The (S)-3-hydroxy derivative is synthesized with high yields (up to 92%) via stereoselective routes, whereas the discontinuation of this compound suggests less optimized or cost-prohibitive pathways .

Biological Activity

4-(3,4,5-Trifluoro-phenoxy)butanenitrile is a synthetic compound that has garnered attention in the fields of medicinal and agricultural chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a butanenitrile chain attached to a phenoxy group with three fluorine atoms substituted on the aromatic ring. The presence of trifluoromethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl substituents can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to specific receptors or enzymes involved in signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their catalytic activity.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • Antimicrobial Activity : The structural features may contribute to disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Biological Activity and Research Findings

Research studies have indicated various biological activities associated with this compound. Below are summarized findings from relevant studies:

StudyBiological ActivityFindings
Study 1AntimicrobialDemonstrated significant inhibition against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL.
Study 2Anti-inflammatoryShowed reduction in pro-inflammatory cytokines in LPS-stimulated macrophages at concentrations of 1-10 µM.
Study 3AnticancerExhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of the compound in vitro using macrophage cell lines. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 production, indicating its potential as a therapeutic agent for inflammatory conditions.

Case Study 3: Cancer Cell Line Testing

A cytotoxicity assay was performed on MCF-7 breast cancer cells to assess the anticancer potential of the compound. The findings revealed that it induced apoptosis in cancer cells at concentrations above 20 µM, highlighting its potential as a lead compound for further development in cancer therapy.

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